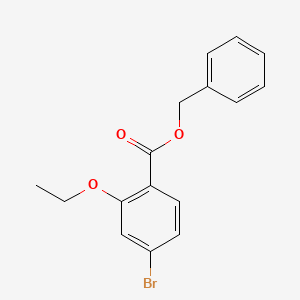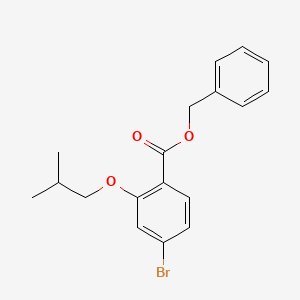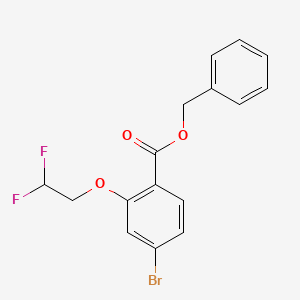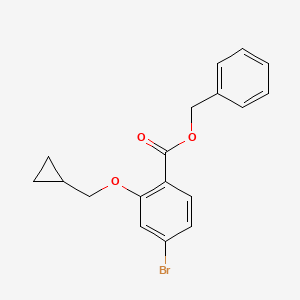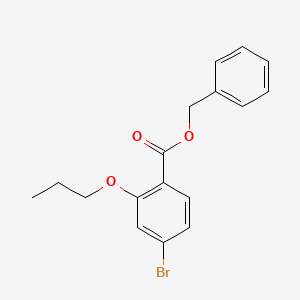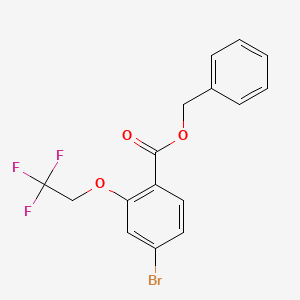
Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate is an organic compound that features a benzyl ester functional group, a bromine atom, and a trifluoroethoxy substituent on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and often requires heating to reflux to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: The bromine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol. Reduction of the ester can produce the corresponding alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Aqueous acid or base solutions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products:
Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Hydrolysis: 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid and benzyl alcohol.
Coupling: Various substituted benzyl esters.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.
作用機序
The mechanism by which Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily governed by the electrophilic nature of the bromine atom and the ester group. In biological systems, the trifluoroethoxy group can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate: Similar compounds include other benzyl esters with different substituents on the benzene ring, such as methyl or nitro groups.
4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid: The acid form of the compound, which lacks the benzyl ester group.
Uniqueness:
Trifluoroethoxy Group: The presence of the trifluoroethoxy group imparts unique electronic and steric properties, making the compound more reactive in certain chemical reactions.
Bromine Substitution: The bromine atom provides a site for further functionalization through substitution or coupling reactions, enhancing the versatility of the compound in synthetic applications.
特性
IUPAC Name |
benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3O3/c17-12-6-7-13(14(8-12)23-10-16(18,19)20)15(21)22-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDQIOSBVCAGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
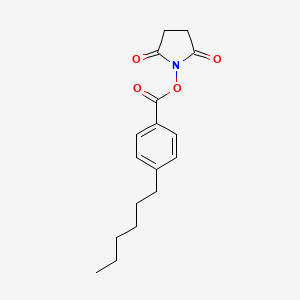
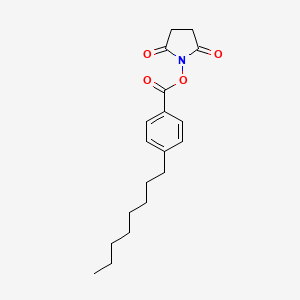
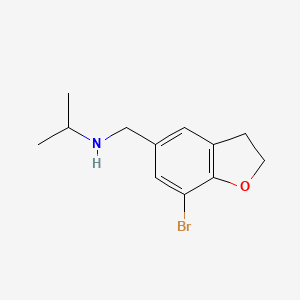
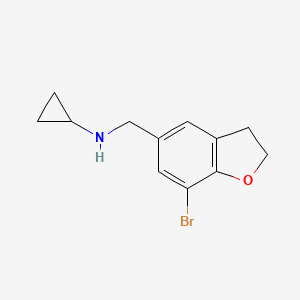
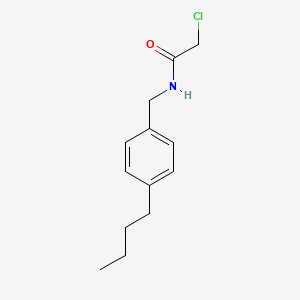
![2-Chloro-N-((2'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213791.png)
![2-Chloro-N-((2'-chloro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213798.png)
![2-Chloro-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213804.png)
![2-Chloro-N-((4'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213821.png)
